Predicted pKa of 6-Chloro-5-hydroxynicotinic acid (3.12) vs. 5-Chloro-6-hydroxynicotinic acid (3.38)
The predicted acid dissociation constant (pKa) for 6-chloro-5-hydroxynicotinic acid is 3.12 ± 0.10, which is lower than the predicted pKa of its positional isomer, 5-chloro-6-hydroxynicotinic acid (pKa = 3.38 ± 0.50) . This difference indicates that the target compound is a slightly stronger acid than its isomer, which will influence its ionization state and solubility in aqueous buffers at near-physiological pH, thereby affecting extraction efficiency and chromatographic behavior .
| Evidence Dimension | pKa (Acid Dissociation Constant) |
|---|---|
| Target Compound Data | 3.12 ± 0.10 (Predicted) |
| Comparator Or Baseline | 5-Chloro-6-hydroxynicotinic acid: 3.38 ± 0.50 (Predicted) |
| Quantified Difference | ΔpKa = 0.26 (target compound is more acidic) |
| Conditions | Computational prediction at 25°C |
Why This Matters
This quantifiable difference in acidity provides a basis for developing selective extraction or purification protocols, enabling chemists to separate or analyze the target compound in the presence of its isomer.
